molecular formula C20H16ClN5O B11214442 1-(3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone

1-(3-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone

Cat. No.: B11214442
M. Wt: 377.8 g/mol
InChI Key: IDHTYPXNKIEJFC-UHFFFAOYSA-N
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Description

1-(3-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is notable for its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Coupling with Ethanone Derivative: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with an ethanone derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(3-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly for its kinase inhibitory activity.

Mechanism of Action

The mechanism of action of 1-(3-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrazolo core but with different substitution patterns, leading to variations in activity.

Uniqueness

1-(3-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit certain kinases sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry research .

Properties

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

1-[3-[[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone

InChI

InChI=1S/C20H16ClN5O/c1-12-6-7-15(21)9-18(12)26-20-17(10-24-26)19(22-11-23-20)25-16-5-3-4-14(8-16)13(2)27/h3-11H,1-2H3,(H,22,23,25)

InChI Key

IDHTYPXNKIEJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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